

Technical Guide: 5-(2-Bromoethoxy)-2,3-dihydro-1,4-benzodioxine

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Compound of Interest

Compound Name: 5-(2-Bromoethoxy)-2,3-dihydro-1,4-benzodioxine

Cat. No.: B158300

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CAS Number: 1710-62-9

An In-depth Overview for Researchers and Drug Development Professionals

This technical guide provides comprehensive information on **5-(2-Bromoethoxy)-2,3-dihydro-1,4-benzodioxine**, a key intermediate in the synthesis of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Chemical and Physical Properties

5-(2-Bromoethoxy)-2,3-dihydro-1,4-benzodioxine is a derivative of 1,4-benzodioxane, a structural motif present in numerous biologically active compounds.^{[1][2]} Its physicochemical properties are summarized in the table below.

Property	Value	Source
CAS Number	1710-62-9	[3][4][5]
Molecular Formula	C ₁₀ H ₁₁ BrO ₃	[4][5]
Molecular Weight	259.10 g/mol	[4][5]
Melting Point	85 °C	[6]
Boiling Point (Predicted)	325.1 ± 42.0 °C at 760 mmHg	[6]
Density (Predicted)	1.506 ± 0.06 g/cm ³	[6]
IUPAC Name	5-(2-Bromoethoxy)-2,3-dihydro-1,4-benzodioxine	[3]
Synonyms	1,4-Benzodioxan, 5-(2-bromoethoxy)-; 5-(2-Bromoethoxy)-1,4-benzodioxan; 5-(2-Bromoethoxy)-2,3-dihydrobenzo[3]dioxine	[3][5]

Role in Drug Development

The 1,4-benzodioxane scaffold is a versatile template in medicinal chemistry, utilized in the design of molecules with a wide range of biological activities.[1][2] Derivatives of this structure have been developed as agonists and antagonists for various receptors, including adrenergic and serotonergic receptors, as well as anticancer and antibacterial agents.

5-(2-Bromoethoxy)-2,3-dihydro-1,4-benzodioxine serves as a crucial building block in the synthesis of more complex molecules, particularly in the development of adrenergic receptor antagonists. Adrenergic receptors are key targets in the management of cardiovascular diseases. For instance, this intermediate is structurally related to key components in the synthesis of drugs like doxazosin, an alpha-1 adrenergic receptor blocker used to treat hypertension and benign prostatic hyperplasia.[4][7][8][9] It is also relevant to the synthesis of analogues of carvedilol, a non-selective beta-blocker with alpha-1 blocking activity used in the treatment of heart failure and hypertension.[10][11]

Experimental Protocols

While specific literature detailing the synthesis of **5-(2-Bromoethoxy)-2,3-dihydro-1,4-benzodioxine** is not abundant, a plausible and detailed experimental protocol can be derived from analogous syntheses of similar benzodioxane derivatives. The most probable synthetic route is the Williamson ether synthesis, involving the alkylation of 2,3-dihydro-1,4-benzodioxin-5-ol with an excess of 1,2-dibromoethane in the presence of a base.

Proposed Synthesis of 5-(2-Bromoethoxy)-2,3-dihydro-1,4-benzodioxine

Reaction:

Materials:

- 2,3-dihydro-1,4-benzodioxin-5-ol (1.0 eq)[\[12\]](#)
- 1,2-dibromoethane (excess, e.g., 5.0 eq)
- Potassium carbonate (K_2CO_3) or Sodium hydride (NaH) as the base (e.g., 1.5 - 2.0 eq)
- Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile as the solvent
- Ethyl acetate
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Hexane and Ethyl acetate for chromatography elution

Procedure:

- To a solution of 2,3-dihydro-1,4-benzodioxin-5-ol in the chosen anhydrous solvent, add the base (e.g., potassium carbonate) and stir the mixture at room temperature for 30 minutes under an inert atmosphere (e.g., nitrogen or argon).

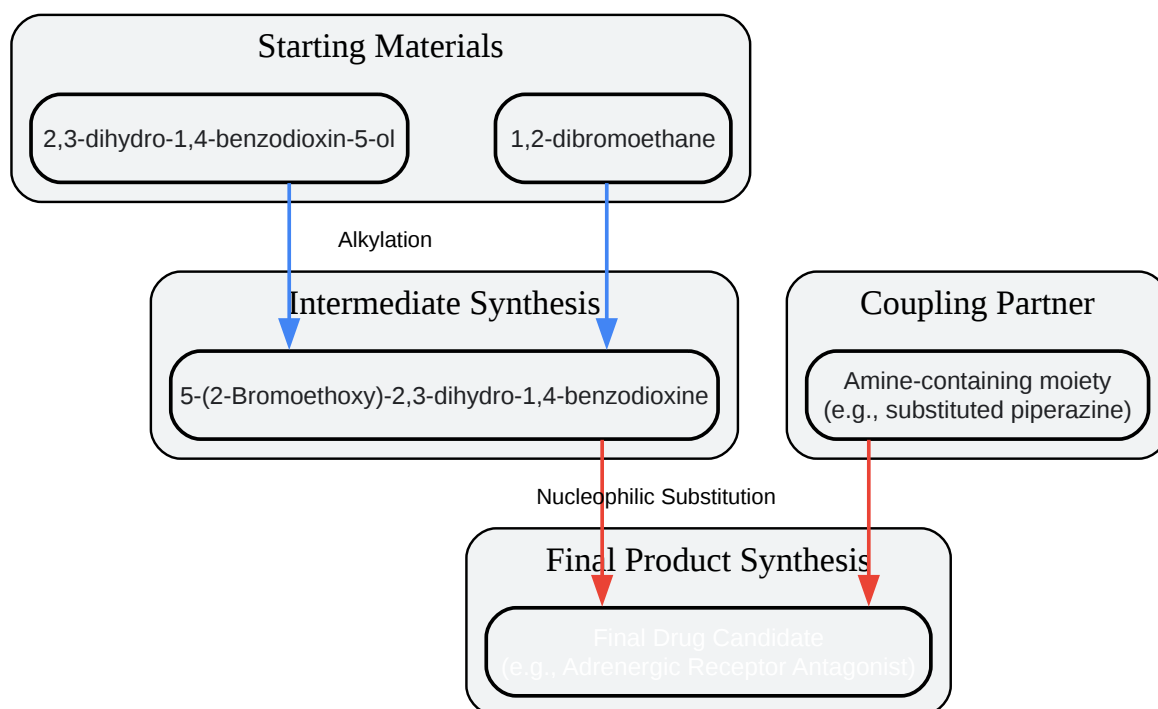
- Add 1,2-dibromoethane to the reaction mixture.
- Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
- Once the starting material is consumed, cool the reaction mixture to room temperature.
- If DMF is used as the solvent, pour the reaction mixture into water and extract the product with ethyl acetate. If acetonitrile is used, the solvent can be removed under reduced pressure before the work-up.
- Wash the combined organic layers with water and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure **5-(2-Bromoethoxy)-2,3-dihydro-1,4-benzodioxine**.

Characterization:

The structure and purity of the synthesized compound should be confirmed by analytical techniques such as ^1H NMR, ^{13}C NMR, and mass spectrometry.

Visualization of Synthetic Pathway

The following diagram illustrates the logical workflow of utilizing **5-(2-Bromoethoxy)-2,3-dihydro-1,4-benzodioxine** as a key intermediate in the synthesis of a potential drug candidate.



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Caption: Synthetic pathway from starting materials to a final drug candidate via the key intermediate.

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